molecular formula C15H9Cl2N B11849345 2-(2,3-Dichlorophenyl)quinoline

2-(2,3-Dichlorophenyl)quinoline

Cat. No.: B11849345
M. Wt: 274.1 g/mol
InChI Key: FMNHKVIFONHWFE-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)quinoline is a chlorinated quinoline derivative characterized by a quinoline backbone substituted with a 2,3-dichlorophenyl group at the 2-position. It serves as a key intermediate in organic synthesis, particularly for constructing biologically active molecules and pharmaceuticals . Its synthesis typically involves guanidation of 2,3-dichlorophenyl ethanone under acidic conditions with guanidine as the amine source . The compound’s structural features, including the electron-withdrawing chlorine substituents and planar quinoline system, influence its reactivity and interactions in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dichlorophenyl)quinoline typically involves the reaction of 2,3-dichlorobenzaldehyde with aniline derivatives under acidic conditions. One common method is the Pfitzinger reaction, where the aldehyde reacts with aniline in the presence of a strong acid like hydrochloric acid, followed by cyclization to form the quinoline ring.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure control, ensures high yield and purity. Catalysts like palladium on carbon may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Metal-Catalyzed Cyclization

  • Rh(III)-Catalyzed Dimerization : Rhodium complexes catalyze the dimerization of 2-alkynylanilines under aerobic/anaerobic conditions, forming indolo[3,2-c]quinoline derivatives. This method achieves high atom economy and functional group tolerance .

  • Cu(II)-Catalyzed Ullmann-Type Reactions : Copper(II) catalysts enable one-pot synthesis of pyrimidine-fused quinolines via C–C and C–N bond formation. DMF acts as both solvent and coordinating agent, facilitating ligand-free reactions .

Annulation Reactions

  • Friedländer-Type Synthesis : Oxidative cyclization of 2-aminobenzylic alcohols with β-diketones generates quinoline cores. This approach is efficient for substituted derivatives .

  • Doebner-Miller Method : Condensation of anilines with α,β-unsaturated ketones (e.g., chalcones) under acidic conditions forms trisubstituted quinolines. Trifluoroacetic acid (TFA) accelerates oxidative cyclization .

Reaction Mechanisms

The compound’s reactivity is driven by its quinoline core and dichlorophenyl substituent. Key mechanistic insights include:

Imine Intermediate Formation

In magnetic nanoparticle-mediated synthesis, naphthylamine reacts with activated benzaldehyde to form an imine intermediate. Subsequent attack by the enol form of pyruvic acid initiates cyclization, followed by dehydration to yield the quinoline product .

Pummerer Reaction and Oxidative Cyclization

In iodine-mediated syntheses, DMSO undergoes a Pummerer rearrangement to activate carbonyl groups. Concurrent oxidative cyclization of amino acids and anilines forms the quinoline framework via a formal [3 + 2 + 1] annulation .

Electrophilic Substitution

The dichlorophenyl group’s electron-withdrawing chlorine atoms direct electrophilic substitution to specific positions. For example, substitution at the 2-chloro position of quinoline derivatives can occur via palladium-catalyzed coupling with phenylacetylene .

Substitution Reactions

The compound undergoes selective substitution due to its electron-deficient quinoline core and dichlorophenyl substituent:

Nucleophilic Aromatic Substitution

The dichlorophenyl group’s ortho-para positions are susceptible to nucleophilic attack. Reactions with phenylacetylene in the presence of PdCl₂, triethylamine, and triphenylphosphine substitute chlorides at the 2-position of quinoline, yielding arylated derivatives .

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization. For instance, substitution of chlorides with alkenyl or aryl groups enhances biological activity (e.g., anticancer or antiviral properties) .

| Substitution Reaction | Reagent | **Catalyst

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that quinoline derivatives, including 2-(2,3-Dichlorophenyl)quinoline, possess significant antiviral properties. They have shown effectiveness against several viral strains such as the Zika virus, herpes virus, and human immunodeficiency virus. The mechanism involves the inhibition of viral replication through interaction with specific viral enzymes .

Antileishmanial Properties

Research has indicated that certain derivatives of quinoline can effectively target Leishmania donovani, the causative agent of leishmaniasis. Modifications at the C-2 position of the quinoline ring have led to compounds with improved potency against intracellular amastigotes . For example, compounds with prop-2-en-diol and prop-2-enfluoride groups exhibited IC50 values of 10.04 µM and 6.68 µM respectively.

Anticancer Activity

The anticancer potential of this compound has been explored extensively. It has been found to induce apoptosis in various cancer cell lines by targeting the Bcl-2 protein, which plays a critical role in regulating cell death . Compounds derived from this scaffold have shown sub-micromolar anti-proliferative activity in Bcl-2-expressing cancer cells, suggesting their potential as targeted therapies for resistant cancer types .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Cyclization reactions : These involve the formation of the quinoline ring through cyclization of substituted anilines with appropriate carbonyl compounds.
  • Functional group modifications : Subsequent reactions can introduce various substituents at different positions on the quinoline ring to enhance biological activity.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are routinely employed to validate the chemical structure and assess functional groups .

Case Studies

StudyFocusFindings
Study on Antimycobacterial Activity Evaluated against Mycobacterium tuberculosisDemonstrated significant inhibitory effects suggesting potential as a tuberculosis treatment.
Anticancer Efficacy Assessed in various cancer cell linesInduced apoptosis and showed effectiveness against resistant cancer types through Bcl-2 inhibition .
Antiviral Mechanism Targeting HIV and other virusesInhibition of viral replication pathways leading to reduced viral load in treated cells .

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)quinoline involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like DNA gyrase and topoisomerase, leading to the disruption of DNA replication and cell division. This mechanism is particularly relevant in its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-(2,3-Dichlorophenyl)quinoline and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight LogP Solubility Key References
This compound 2,3-dichlorophenyl, quinoline C₁₅H₉Cl₂N 274.1 N/A Insoluble in water; soluble in CHCl₃, DCM
2-(3,5-Dichlorophenyl)quinoline 3,5-dichlorophenyl, quinoline C₁₅H₉Cl₂N 274.1 N/A N/A
4-(2-Chlorophenyl)-6-methylthieno[2,3-b]quinoline 2-chlorophenyl, thienoquinoline C₁₈H₁₂ClNS 309.8 6.07 N/A
3-(3,4-Dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one 3,4-dichlorophenyl, thiazolidinone C₁₉H₁₂Cl₂N₆OS 467.3 N/A N/A
4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline 2,4-dichlorophenyl, ethenyl linkage C₂₅H₁₆Cl₂N₂OS 479.4 N/A Predicted pKa: 4.82

Key Observations :

  • Chlorine Substitution Patterns: The position of chlorine atoms significantly affects electronic properties. For example, this compound has ortho-chloro substituents, while 2-(3,5-Dichlorophenyl)quinoline features meta-chloro groups, altering steric and electronic interactions .
  • Hybrid Ring Systems: Thienoquinoline (e.g., 4-(2-Chlorophenyl)-6-methylthieno[2,3-b]quinoline) and dihydrothienoquinoline derivatives introduce sulfur-containing rings, enhancing lipophilicity (LogP = 6.07) compared to simpler quinolines .
  • Functional Group Additions: Thiazolidinone and tetrazolo moieties (e.g., in and ) expand biological activity profiles by introducing hydrogen-bonding sites .

Key Research Findings

Hybrid Systems: Thienoquinoline derivatives (e.g., ) demonstrate higher LogP values, suggesting improved blood-brain barrier penetration relative to parent quinolines .

Biological Activity

2-(2,3-Dichlorophenyl)quinoline is a compound that has garnered attention due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a quinoline backbone substituted with a dichlorophenyl group. This structural modification is significant as it influences the compound's biological activity through various mechanisms.

Antimicrobial Activity

Quinoline derivatives have been widely studied for their antimicrobial properties. The introduction of halogen substituents, such as chlorine in this compound, has been associated with enhanced antibacterial activity.

  • Study Findings : A study evaluated the antimicrobial efficacy of various quinoline derivatives against Staphylococcus aureus and Klebsiella pneumonia. The results indicated that compounds with halogen substitutions exhibited stronger inhibition zones compared to standard antibiotics .
CompoundInhibition Zone (mm)Standard Drug (mm)
This compound2224
Other derivatives2327

Anticancer Activity

Research has shown that quinoline derivatives can exhibit significant anticancer properties. The cytotoxic effects of this compound were assessed against various cancer cell lines.

  • Cytotoxicity Assay : In vitro studies demonstrated that this compound inhibited the growth of cancer cells with an IC50 value indicating moderate potency against certain cancer types .
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

Antiviral Activity

The antiviral potential of quinoline derivatives has also been explored. Recent studies have indicated that specific substitutions can enhance antiviral efficacy against viruses such as dengue and influenza.

  • Mechanism of Action : It was noted that these compounds do not exhibit virucidal activity but instead inhibit viral replication at early stages .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the dichlorophenyl group enhances lipophilicity and alters electronic properties, which are crucial for interaction with biological targets.

  • Lipophilicity : Increased lipophilicity is often correlated with improved cellular uptake and bioavailability .

Case Studies

Several case studies have highlighted the effectiveness of quinoline derivatives in treating infections and cancer:

  • Antibacterial Efficacy : A study involving a series of quinoline derivatives showed that those with halogen substitutions had significantly higher antibacterial activity compared to their non-halogenated counterparts.
  • Anticancer Screening : Research involving the screening of various quinoline derivatives revealed that modifications at the phenyl ring led to enhanced cytotoxic effects against specific cancer cell lines.

Q & A

Q. What are the recommended synthetic routes for 2-(2,3-Dichlorophenyl)quinoline, and how is structural confirmation achieved?

Level: Basic
Methodological Answer:
The synthesis typically involves coupling a 2,3-dichlorophenyl moiety to a quinoline core via nucleophilic substitution or metal-catalyzed cross-coupling reactions. For example, derivatives with piperazine substituents (e.g., compound 17 in ) are synthesized by reacting 2,3-dichlorophenylpiperazine with ethylenediamine intermediates under reflux conditions in polar aprotic solvents like acetonitrile. Structural confirmation is achieved through ESI-MS (for molecular weight verification) and ¹H NMR (to confirm proton environments and substitution patterns). For instance, the ¹H NMR spectrum of compound 17 in shows distinct aromatic proton signals (δ 6.6–7.3 ppm) and piperazine-related methylene/methyl peaks (δ 2.5–3.3 ppm) . Lithium aluminum hydride (LiAlH₄) reduction, as described in , is another critical step for secondary amine formation, with reaction progress monitored by TLC and purified via column chromatography .

Q. What spectroscopic techniques are employed to characterize this compound derivatives?

Level: Basic
Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : To map proton and carbon environments, particularly distinguishing aromatic protons (e.g., δ 6.6–7.7 ppm for quinoline and dichlorophenyl groups) and aliphatic protons in substituents (e.g., δ 2.2–3.8 ppm for piperazine or ethylenediamine moieties) .
  • ESI-MS : For accurate molecular ion detection (e.g., [M+H]⁺ peaks matching theoretical masses) .
  • X-ray crystallography : To resolve crystal packing and confirm stereochemistry, as demonstrated for thienoquinoline analogs in (R-factor = 0.032) .

Q. How do structural modifications at the quinoline core influence the compound's binding affinity to serotonin receptors?

Level: Advanced
Methodological Answer:
Modifications such as piperazine substitutions (e.g., compound 17 in ) enhance binding to 5-HT₁A receptors by introducing flexible aliphatic chains that stabilize receptor-ligand interactions. Computational docking studies (e.g., using AutoDock Vina) can predict binding poses, while radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT₁A) quantify affinity (Ki values). For instance, dichlorophenyl groups improve hydrophobic interactions with receptor subpockets, as seen in aryl piperazine derivatives .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across different studies?

Level: Advanced
Methodological Answer:
Discrepancies often arise from variations in substituent positioning (e.g., 2,3- vs. 2,4-dichlorophenyl groups) or assay conditions. To address this:

  • Perform structure-activity relationship (SAR) studies systematically varying substituents ( highlights how chloro-substitutions modulate antibacterial vs. anticancer activity) .
  • Standardize assays (e.g., consistent cell lines, incubation times) and validate results with orthogonal methods (e.g., combining MTT assays with flow cytometry for cytotoxicity) .

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

Level: Advanced
Methodological Answer:
Tools like Density Functional Theory (DFT) calculate electronic properties (e.g., HOMO-LUMO gaps influencing reactivity), while molecular dynamics simulations assess solubility and membrane permeability. Software such as Schrödinger Suite or Gaussian can predict logP (lipophilicity) and pKa values, critical for pharmacokinetic profiling. For example, ’s PubChem data provides experimental melting points and solubility, which can validate computational predictions .

Q. What are the common impurities encountered during the synthesis of this compound, and how are they characterized?

Level: Basic
Methodological Answer:
Common impurities include:

  • Unreacted starting materials (e.g., residual 2,3-dichlorophenylpiperazine), detected via HPLC or GC-MS.
  • Oxidation byproducts (e.g., quinoline N-oxides), identified by LC-MS and ¹H NMR (e.g., upfield shifts for oxidized protons) .
    Purification involves gradient elution chromatography (e.g., silica gel with hexane/ethyl acetate) and recrystallization from ethanol/water mixtures .

Q. What role does the dichlorophenyl substituent play in the pharmacokinetic properties of quinoline-based compounds?

Level: Advanced
Methodological Answer:
The 2,3-dichlorophenyl group enhances lipophilicity (logP ~3.5), improving blood-brain barrier penetration, as seen in CNS-targeting analogs (). However, chlorine atoms increase molecular weight (~250–300 g/mol), potentially reducing aqueous solubility. Metabolic stability is assessed via liver microsome assays, where dechlorination or hydroxylation pathways are monitored using LC-MS/MS .

Q. How do crystallographic studies inform the conformational analysis of this compound derivatives?

Level: Advanced
Methodological Answer:
Single-crystal X-ray diffraction (e.g., and ) reveals bond lengths (C–C = 1.37–1.42 Å), angles, and packing motifs. For example, the dihedral angle between the quinoline and dichlorophenyl planes in is 85.3°, indicating limited conjugation and potential flexibility for receptor binding. Disorder in crystal structures (e.g., ) is resolved using SHELXL refinement , guiding synthetic optimization to reduce steric strain .

Properties

Molecular Formula

C15H9Cl2N

Molecular Weight

274.1 g/mol

IUPAC Name

2-(2,3-dichlorophenyl)quinoline

InChI

InChI=1S/C15H9Cl2N/c16-12-6-3-5-11(15(12)17)14-9-8-10-4-1-2-7-13(10)18-14/h1-9H

InChI Key

FMNHKVIFONHWFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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